molecular formula C20H31ClN4O2 B7123936 1-[(5-Chloro-2-morpholin-4-ylphenyl)methyl]-3-[(1-methylazepan-3-yl)methyl]urea

1-[(5-Chloro-2-morpholin-4-ylphenyl)methyl]-3-[(1-methylazepan-3-yl)methyl]urea

Cat. No.: B7123936
M. Wt: 394.9 g/mol
InChI Key: UMTCNCWTBNIKBE-UHFFFAOYSA-N
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Description

1-[(5-Chloro-2-morpholin-4-ylphenyl)methyl]-3-[(1-methylazepan-3-yl)methyl]urea is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a complex structure that includes a chlorinated phenyl ring, a morpholine moiety, and an azepane ring, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Chloro-2-morpholin-4-ylphenyl)methyl]-3-[(1-methylazepan-3-yl)methyl]urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the chlorinated phenyl intermediate:

    Synthesis of the azepane intermediate: The azepane ring is synthesized separately, often starting from a suitable amine precursor.

    Coupling of intermediates: The final step involves coupling the chlorinated phenyl intermediate with the azepane intermediate under appropriate conditions to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Chloro-2-morpholin-4-ylphenyl)methyl]-3-[(1-methylazepan-3-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new functional groups or modify existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies to investigate molecular interactions.

    Industry: The compound can be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-[(5-Chloro-2-morpholin-4-ylphenyl)methyl]-3-[(1-methylazepan-3-yl)methyl]urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[(5-Chloro-2-morpholin-4-ylphenyl)methyl]-3-[(1-methylpiperidin-3-yl)methyl]urea: Similar structure with a piperidine ring instead of an azepane ring.

    1-[(5-Chloro-2-morpholin-4-ylphenyl)methyl]-3-[(1-methylpyrrolidin-3-yl)methyl]urea: Contains a pyrrolidine ring instead of an azepane ring.

Uniqueness

1-[(5-Chloro-2-morpholin-4-ylphenyl)methyl]-3-[(1-methylazepan-3-yl)methyl]urea is unique due to its specific combination of functional groups and ring structures, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

1-[(5-chloro-2-morpholin-4-ylphenyl)methyl]-3-[(1-methylazepan-3-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31ClN4O2/c1-24-7-3-2-4-16(15-24)13-22-20(26)23-14-17-12-18(21)5-6-19(17)25-8-10-27-11-9-25/h5-6,12,16H,2-4,7-11,13-15H2,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMTCNCWTBNIKBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC(C1)CNC(=O)NCC2=C(C=CC(=C2)Cl)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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